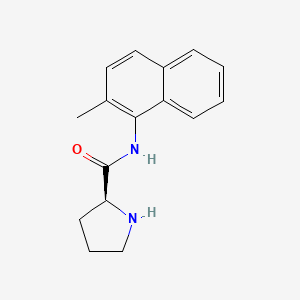
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group at the second position and a pyrrolidine ring attached to a carboxamide group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylnaphthalene and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methylnaphthalene with a suitable reagent to introduce a functional group that can further react with (S)-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The intermediate is then coupled with (S)-pyrrolidine-2-carboxylic acid under appropriate reaction conditions, such as the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound with ®-configuration.
N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide: The racemic mixture containing both (S)- and ®-enantiomers.
Naphthalene derivatives: Compounds with similar naphthalene ring structures but different substituents.
Uniqueness
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture. The presence of the naphthalene ring and pyrrolidine carboxamide moiety further contributes to its unique chemical and pharmacological profile.
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
(2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1 |
InChI 键 |
MPVXJQZHFQGDDF-AWEZNQCLSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3 |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



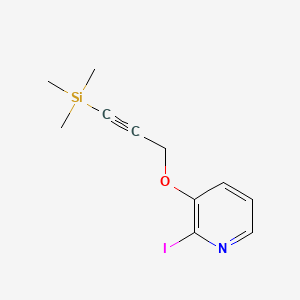
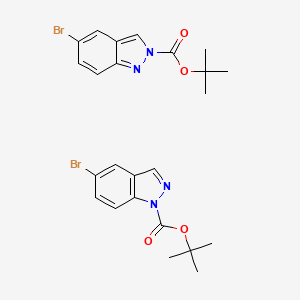


![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)


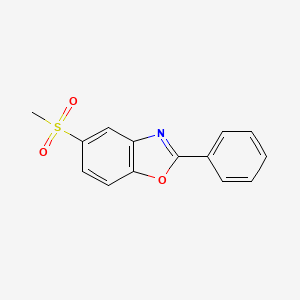
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
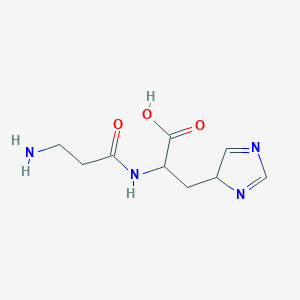


![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
